GRGESP is a synthetic hexapeptide with the amino acid sequence Glycine-Arginine-Glycine-Glutamic acid-Serine-Proline. It is a close analog of the naturally occurring peptide sequence Arg-Gly-Asp (RGD) found in various extracellular matrix (ECM) proteins like fibronectin, vitronectin, and fibrinogen. []
The RGD sequence is crucial for cell adhesion, as it interacts with specific cell surface receptors called integrins. [] GRGESP differs from the biologically active GRGDSP by a single, conservative amino acid substitution of glutamic acid (E) for aspartic acid (D). [, , , ] This subtle change significantly reduces its affinity for integrins, rendering it biologically inactive in most contexts. [, , , , ]
Due to its structural similarity to GRGDSP but lack of significant biological activity, GRGESP serves as an invaluable negative control in numerous studies investigating cell adhesion, migration, signal transduction, and other integrin-mediated processes. [, , , , , , , , , , , , , , , , , , , , , , , , ]
While specific synthesis protocols for GRGESP are not extensively detailed in the provided literature, it is typically synthesized using solid-phase peptide synthesis methodologies. [] This approach involves sequentially adding protected amino acids to a growing peptide chain attached to a solid support. After the desired sequence is assembled, the peptide is cleaved from the support and deprotected to yield the final product.
NMR studies have shown that biologically active RGD-containing peptides like GRGDSP often adopt a type II β-turn conformation in solution. [] In contrast, the inactive analog GRGESP adopts a type I or III β-turn conformation. [] This difference in secondary structure is thought to contribute to the distinct biological activities of these peptides.
GRGESP is generally considered biologically inactive due to its low affinity for integrins. [, , , , ] This inactivity stems from the substitution of glutamic acid for aspartic acid within the RGD motif. [, , , ] The aspartic acid residue in GRGDSP is critical for interacting with a specific cation-binding site on integrins, facilitating high-affinity binding and subsequent downstream signaling. [] The glutamic acid substitution in GRGESP disrupts this interaction, preventing it from effectively competing with RGD-containing ligands or eliciting integrin-mediated responses.
GRGESP serves as a control in studies investigating the role of integrins in immune responses and host-pathogen interactions. [, , , , , ] For example, researchers use GRGESP to confirm the specificity of integrin involvement in leukocyte adhesion, migration, and phagocytosis of pathogens like Candida albicans and group B streptococci. [, , ]
GRGESP acts as a control in studies investigating the role of integrins in tumor cell adhesion, migration, and metastasis. [, , ] Researchers use GRGESP to verify the specificity of integrin involvement in tumor cell interactions with ECM proteins like fibronectin and osteopontin. [, ]
GRGESP is utilized as a control in studies examining the role of integrins in vascular function. [, ] For example, researchers use GRGESP to confirm the specificity of integrin involvement in vascular smooth muscle cell responses to RGD-containing peptides or mechanical strain. [, ]
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: